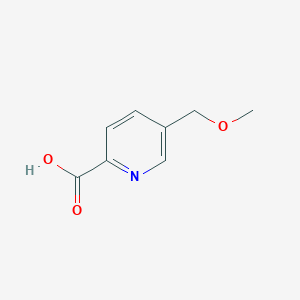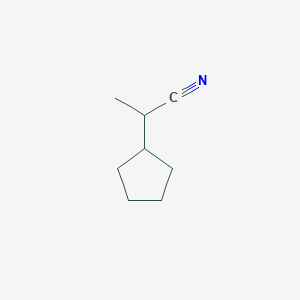
4-(Azetidin-3-yloxy)-5-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yloxy)-5-methylisoxazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, linked to a methylisoxazole moiety. The presence of these rings imparts significant chemical reactivity and potential biological activity, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-5-methylisoxazole typically involves the formation of the azetidine ring followed by its attachment to the isoxazole moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials. Typically, the process would involve the use of high-pressure reactors and controlled temperature conditions to facilitate the formation of the azetidine and isoxazole rings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-3-yloxy)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yloxy)-5-methylisoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yloxy)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a pharmacophore, interacting with biological receptors or enzymes to modulate their activity. The isoxazole moiety may also contribute to the compound’s overall biological activity by providing additional binding interactions or influencing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
4-(Azetidin-3-yloxy)-5-methylisoxazole can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring structure and may exhibit similar reactivity and biological activity.
Isoxazole derivatives: These compounds contain the isoxazole moiety and may have comparable chemical properties and applications.
Other heterocyclic compounds: Compounds like imidazole and quinazoline derivatives also feature nitrogen-containing rings and are used in similar research contexts.
The uniqueness of this compound lies in its combination of the azetidine and isoxazole rings, which imparts distinct chemical and biological properties that are not found in other compounds with only one of these rings.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-9-11-5)10-6-2-8-3-6/h4,6,8H,2-3H2,1H3 |
InChI-Schlüssel |
UDQGBSPNNKEQJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)OC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)
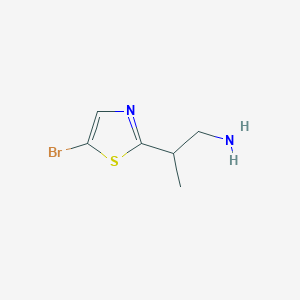
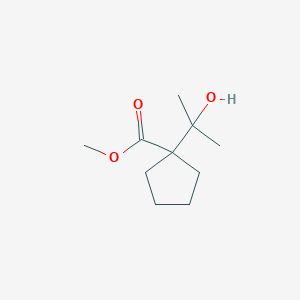

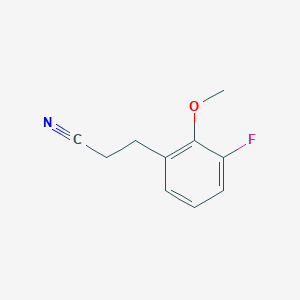
![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)
